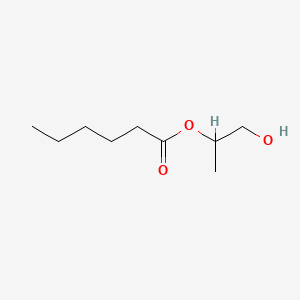

Propylene glycol 2-hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propylene glycol 2-hexanoate is an ester compound formed from propylene glycol and hexanoic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is used in various applications due to its unique chemical properties, including its role as a solvent and intermediate in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propylene glycol 2-hexanoate is synthesized through the esterification reaction between propylene glycol and hexanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the water by-product is continuously removed to ensure high yields. The final product is then purified through distillation to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Propylene glycol 2-hexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to propylene glycol and hexanoic acid in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: Under specific conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Propylene glycol and hexanoic acid.

Transesterification: Different esters and alcohols.

Oxidation: Carboxylic acids and other oxidation products.

Applications De Recherche Scientifique

Propylene glycol 2-hexanoate has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mécanisme D'action

The mechanism of action of propylene glycol 2-hexanoate involves its interaction with various molecular targets. As a solvent, it can enhance the solubility of hydrophobic compounds, facilitating their transport and interaction with biological membranes. In drug delivery systems, it can improve the bioavailability of active pharmaceutical ingredients by increasing their solubility and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propylene glycol: A diol with similar solubility properties but lacks the ester functionality.

Hexanoic acid: A carboxylic acid that can form esters with various alcohols.

Ethylene glycol 2-hexanoate: An ester formed from ethylene glycol and hexanoic acid, similar in structure but with different physical properties.

Uniqueness

Propylene glycol 2-hexanoate is unique due to its specific ester structure, which imparts distinct solubility and reactivity characteristics. Its ability to act as a solvent and intermediate in various chemical reactions makes it valuable in multiple applications, distinguishing it from other similar compounds.

Propriétés

Numéro CAS |

29592-92-5 |

|---|---|

Formule moléculaire |

C9H18O3 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

1-hydroxypropan-2-yl hexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-9(11)12-8(2)7-10/h8,10H,3-7H2,1-2H3 |

Clé InChI |

PWNFTZZOSNXDLA-UHFFFAOYSA-N |

SMILES canonique |

CCCCCC(=O)OC(C)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)